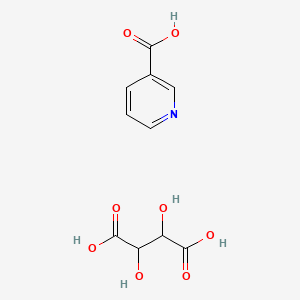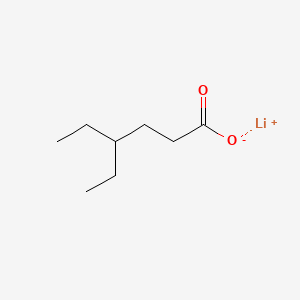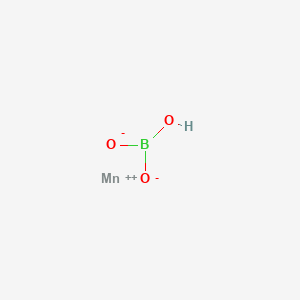
Manganese(2+) hydrogen orthoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+) hydrogen orthoborate: is an inorganic compound with the chemical formula BHMnO3 It is a salt formed from manganese(2+) ions and hydrogen orthoborate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(2+) hydrogen orthoborate can be synthesized through a reaction between manganese(2+) salts, such as manganese(2+) chloride, and boric acid. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions. The general reaction can be represented as follows:
[ \text{MnCl}_2 + \text{H}_3\text{BO}_3 \rightarrow \text{BHMnO}_3 + 2\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the product. Techniques such as crystallization and filtration are commonly used to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(2+) hydrogen orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese(2+) ions can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the hydrogen orthoborate ion is replaced by other anions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of manganese oxides.
Reduction: Reduction reactions may yield elemental manganese or lower oxidation state manganese compounds.
Substitution: Substitution reactions can produce various manganese salts depending on the substituting anion.
Applications De Recherche Scientifique
Chemistry: Manganese(2+) hydrogen orthoborate is used as a precursor in the synthesis of other manganese-based compounds. It is also studied for its catalytic properties in various chemical reactions.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound
Industry: In industry, this compound is used in the production of advanced materials, including ceramics and glass. Its unique properties make it suitable for applications in electronics and energy storage.
Mécanisme D'action
The mechanism by which manganese(2+) hydrogen orthoborate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, acting as catalysts in oxidation-reduction processes. The pathways involved include electron transfer mechanisms where manganese cycles between different oxidation states, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Manganese(2+) chloride: A common manganese salt used in various chemical reactions.
Manganese(2+) sulfate: Another manganese salt with applications in agriculture and industry.
Manganese(2+) acetate: Used in organic synthesis and as a catalyst.
Uniqueness: Manganese(2+) hydrogen orthoborate is unique due to the presence of the hydrogen orthoborate ion, which imparts distinct chemical properties
Propriétés
Numéro CAS |
30031-44-8 |
|---|---|
Formule moléculaire |
BHMnO3 |
Poids moléculaire |
114.76 g/mol |
Nom IUPAC |
hydrogen borate;manganese(2+) |
InChI |
InChI=1S/BHO3.Mn/c2-1(3)4;/h2H;/q-2;+2 |
Clé InChI |
YTXHBPMMPRTPPW-UHFFFAOYSA-N |
SMILES canonique |
B(O)([O-])[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



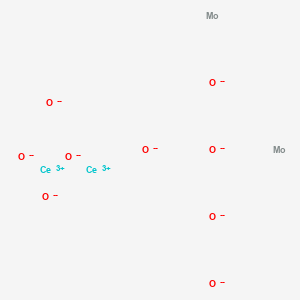

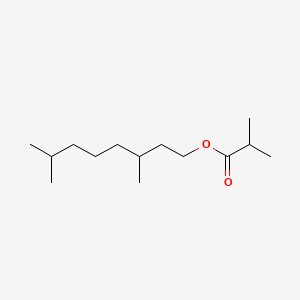
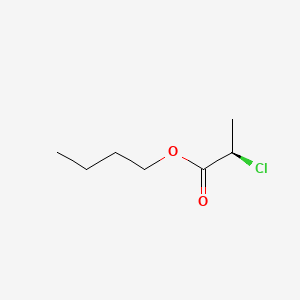
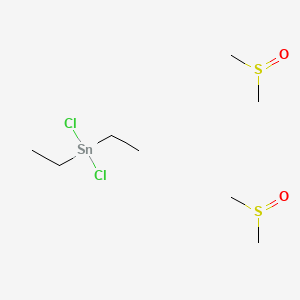


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)

